6-(Iodomethyl)-2-phenoxy-1,2lambda5-oxaphosphinane 2-oxide 6-(Iodomethyl)-2-phenoxy-1,2lambda5-oxaphosphinane 2-oxide
Brand Name: Vulcanchem
CAS No.: 116988-87-5
VCID: VC0054437
InChI: InChI=1S/C11H14IO3P/c12-9-11-7-4-8-16(13,15-11)14-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-,16+/m1/s1
SMILES: C1CC(OP(=O)(C1)OC2=CC=CC=C2)CI
Molecular Formula: C11H14IO3P
Molecular Weight: 352.1 g/mol

6-(Iodomethyl)-2-phenoxy-1,2lambda5-oxaphosphinane 2-oxide

CAS No.: 116988-87-5

Main Products

VCID: VC0054437

Molecular Formula: C11H14IO3P

Molecular Weight: 352.1 g/mol

6-(Iodomethyl)-2-phenoxy-1,2lambda5-oxaphosphinane 2-oxide - 116988-87-5

CAS No. 116988-87-5
Product Name 6-(Iodomethyl)-2-phenoxy-1,2lambda5-oxaphosphinane 2-oxide
Molecular Formula C11H14IO3P
Molecular Weight 352.1 g/mol
IUPAC Name (2R,6R)-6-(iodomethyl)-2-phenoxy-1,2λ5-oxaphosphinane 2-oxide
Standard InChI InChI=1S/C11H14IO3P/c12-9-11-7-4-8-16(13,15-11)14-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-,16+/m1/s1
Standard InChIKey GZDWSSQWAPFIQZ-UHFFFAOYSA-N
Isomeric SMILES C1C[C@@H](O[P@](=O)(C1)OC2=CC=CC=C2)CI
SMILES C1CC(OP(=O)(C1)OC2=CC=CC=C2)CI
Canonical SMILES C1CC(OP(=O)(C1)OC2=CC=CC=C2)CI
Synonyms 6-(iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane
IMOPO
PubChem Compound 9578294
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator